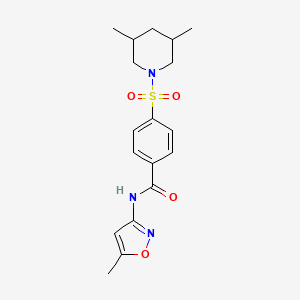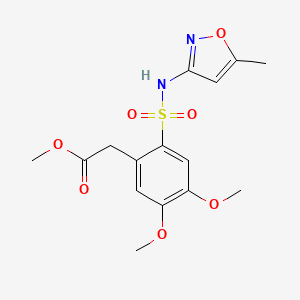
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, a sulfonyl group attached to a dimethylpiperidin-1-yl group, and a benzamide group. The exact structure would need to be confirmed through a structure search.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Novel Benzenesulfonamide Derivatives : Research by Fahim and Shalaby (2019) focused on synthesizing various benzenesulfonamide derivatives, including compounds similar to the one . These compounds showed promising antitumor activity against certain cell lines and were subject to comprehensive theoretical and experimental studies, including molecular docking and density functional theory (DFT) calculations. This highlights the compound's relevance in cancer research and drug design (Fahim & Shalaby, 2019).
Pharmacological Applications
- Class III Antiarrhythmic Activity : Ellingboe et al. (1992) described the synthesis and antiarrhythmic activity of a series of compounds including 4-[(methylsulfonyl)amino]benzamides and sulfonamides. These compounds demonstrated potent Class III activity and were devoid of effects on conduction, suggesting their potential in treating arrhythmias (Ellingboe et al., 1992).
Molecular Interaction Studies
- Inhibition of Carbonic Anhydrases : A study by Ulus et al. (2016) explored the inhibition effects of novel acridine-acetazolamide conjugates, including derivatives of 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, on human carbonic anhydrase isoforms. These compounds showed inhibition in low micromolar and nanomolar ranges, which is significant for understanding interactions with enzymes (Ulus et al., 2016).
Environmental and Chemical Transformations
- Transformation Products in Environmental Samples : Nödler et al. (2012) investigated the abiotic formation of transformation products of sulfamethoxazole (SMX) under denitrifying conditions. They synthesized compounds like 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide and explored their presence in environmental samples, offering insights into the environmental fate of sulfonamide drugs (Nödler et al., 2012).
Antimicrobial Applications
- Antimicrobial Activity of Sulfonamide Derivatives : Ghorab et al. (2017) synthesized a series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, showing interesting antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Mecanismo De Acción
The mechanism of action of DS-7300a involves antagonism of the voltage-gated sodium channels. This could potentially affect the electrical activity of cells, such as neurons, that rely on these channels for function.
Direcciones Futuras
Isoxazole derivatives, including this compound, have shown promise in regulating immune functions . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations . The future directions for this compound could involve further exploration of its potential therapeutic applications, particularly in the context of diseases that involve voltage-gated sodium channels.
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-8-13(2)11-21(10-12)26(23,24)16-6-4-15(5-7-16)18(22)19-17-9-14(3)25-20-17/h4-7,9,12-13H,8,10-11H2,1-3H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKCTPSGSBGYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2379684.png)



![9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2379689.png)
![4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2379690.png)

![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide](/img/structure/B2379693.png)
![2-(2,4-Dichlorophenoxy)-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2379694.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2379698.png)


